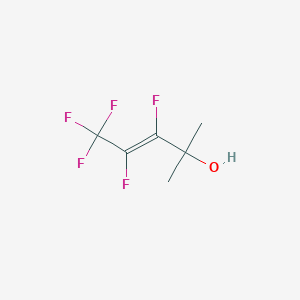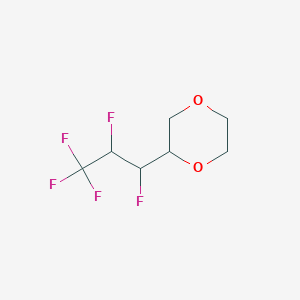
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane (PFPD) is a fluorinated organic compound that has been extensively studied due to its potential applications in various scientific research fields. PFPD is a colorless, non-volatile liquid with a relatively low boiling point and is a derivative of dioxane, a cyclic ether. It is a member of the pentafluoropropanol family and has been studied for its potential applications in organic synthesis, as an additive for liquid chromatography, and as a reagent for chemical reactions.
作用機序
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is a polar compound that can interact with other molecules in its vicinity. It is believed to act as a Lewis acid, forming a complex with the nucleophile and causing the reaction to proceed. It is also believed to act as a nucleophile, forming a complex with the electrophile and allowing the reaction to take place.
Biochemical and Physiological Effects
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to increased drug efficacy. In addition, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane has been shown to reduce inflammation and has been studied for its potential use in the treatment of certain diseases.
実験室実験の利点と制限
The main advantage of using 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane in laboratory experiments is its low boiling point, which allows it to be easily handled and stored. Additionally, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory settings. However, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is a relatively expensive compound, and its reactivity can be affected by its environment, making it difficult to control in some experiments.
将来の方向性
Future research on 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane could focus on exploring its potential applications in drug delivery, as well as its potential use in the treatment of diseases. Additionally, further research could be conducted to explore its potential as a catalyst in chemical reactions, as well as its ability to interact with other molecules in its vicinity. Finally, research could also be conducted to explore the potential of 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane as a reagent for organic synthesis, as well as its potential to form stable complexes with other molecules.
合成法
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane can be synthesized by the reaction of 1,4-dioxane and pentafluoropropanol in the presence of a catalyst, such as sulfuric acid. The reaction is exothermic and proceeds at a relatively low temperature. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent the formation of byproducts. The reaction is typically complete within a few hours and yields a product that is high in purity.
科学的研究の応用
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane has been used in various scientific research fields, such as organic synthesis, liquid chromatography, and chemical reactions. It has been used as a reagent in organic synthesis to produce a wide range of compounds, including pharmaceuticals, pesticides, and food additives. In liquid chromatography, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is used as an additive to improve the resolution of chromatograms. In chemical reactions, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane can be used as a reagent to catalyze the formation of a wide range of products.
特性
IUPAC Name |
2-(1,2,3,3,3-pentafluoropropyl)-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O2/c8-5(6(9)7(10,11)12)4-3-13-1-2-14-4/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZZIJAHDTUOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(C(C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)



![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)


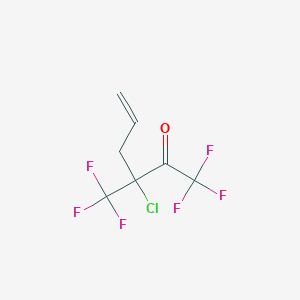

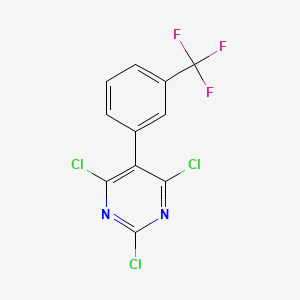
![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)
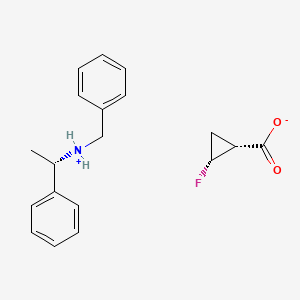
![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)
